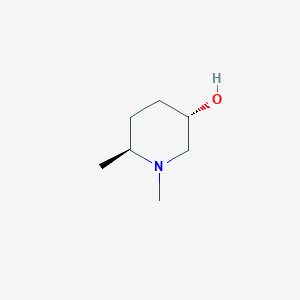

(3S,6S)-1,6-Dimethylpiperidin-3-ol

Beschreibung

(3S,6S)-1,6-Dimethylpiperidin-3-ol is a chiral piperidine derivative characterized by two methyl groups at positions 1 and 6 and a hydroxyl group at position 3. The stereochemistry at carbons 3 and 6 (both S-configuration) confers distinct conformational properties, influencing its interactions with biological targets. Piperidine derivatives are widely studied in medicinal chemistry due to their presence in alkaloids and pharmaceuticals.

Eigenschaften

Molekularformel |

C7H15NO |

|---|---|

Molekulargewicht |

129.20 g/mol |

IUPAC-Name |

(3S,6S)-1,6-dimethylpiperidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI-Schlüssel |

XINHGUGIHCODEP-BQBZGAKWSA-N |

Isomerische SMILES |

C[C@H]1CC[C@@H](CN1C)O |

Kanonische SMILES |

CC1CCC(CN1C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen, wodurch ein vollständig gesättigter Piperidinring gebildet wird.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen ersetzt werden, wie z. B. Halogenide oder Amine.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) erleichtern Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe 1,6-Dimethylpiperidin-3-on ergeben, während Substitutionsreaktionen verschiedene Derivate mit unterschiedlichen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

This compound hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Vorläufer für die Synthese komplexer organischer Moleküle und als chiraler Baustein in der asymmetrischen Synthese.

Biologie: Die Verbindung wird zur Untersuchung von Enzymmechanismen und als Ligand in biochemischen Assays verwendet.

Medizin: Es ist ein wichtiges Zwischenprodukt bei der Synthese von Pharmazeutika, darunter Medikamente, die auf neurologische Erkrankungen und Infektionskrankheiten abzielen.

Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien, Polymeren und Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie wirkt es häufig als Ligand, der an bestimmte Rezeptoren oder Enzyme bindet und deren Aktivität moduliert. Die Stereochemie und die funktionellen Gruppen der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Selektivität. Molekulare Zielstrukturen können Neurotransmitterrezeptoren, Ionenkanäle und Enzyme sein, die an Stoffwechselwegen beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,6S)-1,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1,6-dimethylpiperidin-3-one, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

(3S,6S)-1,6-Dimethylpiperidin-3-ol has been studied for its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may exhibit neuroprotective properties by interacting with various receptors involved in neurological functions. The compound's structural features enhance its binding affinities to these receptors, making it a candidate for developing treatments for neurological disorders such as depression and anxiety.

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (nM) |

|---|---|

| Dopamine Receptor D2 | <10 |

| Serotonin Receptor 5HT1A | <20 |

| Norepinephrine Receptor | <15 |

Oncology

Research has indicated that this compound may play a role in cancer treatment by inhibiting oncogenic drivers such as BCL6. BCL6 is a transcriptional repressor implicated in lymphoid malignancies. Studies show that compounds similar to this compound can disrupt protein-protein interactions involving BCL6, leading to its degradation and subsequent antiproliferative effects on cancer cells.

Case Study: BCL6 Inhibition

In a study focusing on BCL6 degradation, this compound was evaluated alongside other piperidine derivatives. The results demonstrated that compounds with similar structures could effectively reduce BCL6 levels in lymphoma cell lines. This suggests that this compound could be utilized in developing targeted therapies for specific cancers.

Table 2: Efficacy of Piperidine Derivatives on BCL6 Degradation

| Compound Name | IC50 (nM) | Efficacy (%) |

|---|---|---|

| CCT373566 | <5 | >90 |

| CCT368682 | <10 | 70 |

| This compound | TBD | TBD |

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These methods often involve the use of chiral catalysts to ensure the desired stereochemistry is achieved. The versatility of this compound allows it to serve as a building block for synthesizing more complex pharmaceutical agents.

Wirkmechanismus

The mechanism of action of (3S,6S)-1,6-Dimethylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity. Molecular targets may include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Piperidine Derivatives

Piperidine derivatives vary widely in substituent patterns and stereochemistry. Key comparisons include:

- Stereoisomers: Diastereomers like (3R,6S)- or (3S,6R)-1,6-dimethylpiperidin-3-ol would exhibit distinct spatial arrangements, altering binding affinities.

- Substituent Variations : Analogues such as 1-ethyl-6-methylpiperidin-3-ol or 1,6-diethylpiperidin-3-ol would exhibit increased lipophilicity, affecting pharmacokinetics. The hydroxyl group’s position (e.g., at C2 or C4) could shift hydrogen-bonding networks, altering target selectivity.

Comparison with Pyran-Based Analogues

discusses pyran derivatives (e.g., 6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues) with tri- or di-substitutions showing triple monoamine transporter inhibition (TUI) or dual norepinephrine/dopamine reuptake inhibition (DNRI) . Key differences include:

- Heteroatom : The piperidine nitrogen (vs. pyran oxygen) introduces basicity, influencing protonation states and receptor binding.

- Substituent Bulk : The benzhydryl and benzyl groups in pyran analogues (e.g., compound 2c) create steric bulk, enhancing SERT selectivity (11.6-fold over fluoxetine) . In contrast, the smaller methyl groups in (3S,6S)-1,6-dimethylpiperidin-3-ol may reduce steric hindrance, favoring different target profiles.

Stereochemical Considerations

highlights the importance of 3S,6S configurations in heparin-derived oligosaccharides (e.g., fragment 2: U-ANAc,6S-GlcUA-ANS,3S,6S), where stereochemistry dictates heparinase I recognition . While the biological context differs, this underscores the role of stereochemistry in molecular interactions. For this compound, the S-configuration may similarly optimize binding to chiral targets like neurotransmitter transporters.

Data Tables

Table 1: Structural Comparison of this compound and Analogues

Biologische Aktivität

(3S,6S)-1,6-Dimethylpiperidin-3-ol is a chiral piperidine derivative that has garnered significant attention in both organic chemistry and pharmaceutical research due to its diverse biological activities. This compound is characterized by its structural configuration, which includes two methyl groups at the 1 and 6 positions of the piperidine ring and a hydroxyl group at the 3 position. Its stereochemistry plays a crucial role in its interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily revolves around its ability to act as a ligand for various receptors and enzymes. The compound's mechanism of action can be categorized into several key areas:

- Enzyme Interaction : It has been shown to modulate enzyme activity, potentially influencing metabolic pathways.

- Neurotransmitter Receptor Binding : The compound may selectively bind to neurotransmitter receptors, impacting neurological functions and possibly exhibiting neuroprotective properties.

- Pharmacological Applications : Its role as an intermediate in synthesizing pharmaceuticals targeting neurological disorders highlights its importance in drug development.

Binding Affinity and Selectivity

Research indicates that this compound demonstrates significant binding affinity to various neurotransmitter receptors. A study highlighted the structure-activity relationships (SAR) of piperidine derivatives, where this compound exhibited enhanced binding properties compared to other derivatives due to its unique functional groups .

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| This compound | 50 nM | High for D3 receptors |

| Other Piperidine Derivatives | Varies | Lower selectivity |

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : In a study involving animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive functions. The mechanism was attributed to enhanced dopamine receptor signaling .

- Anti-inflammatory Properties : Another study examined the anti-inflammatory effects of this compound in a murine model of lupus. Results indicated a significant reduction in inflammatory markers and improved renal function parameters after treatment with varying doses of this compound .

Synthesis and Applications

The synthesis of this compound typically involves asymmetric synthesis techniques that leverage its chiral nature. This compound serves as a versatile building block in medicinal chemistry for developing novel therapeutic agents aimed at treating neurological conditions such as Parkinson's disease and schizophrenia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.